
Cappaprenol-13
Overview
Description
Cappaprenol-13 is a chemical compound that belongs to the class of polyprenols . It is found in various plants such as Esenbeckia nesiotica, Myriophyllum verticillatum, and Pilocarpus trachylophus . It has been identified as an anti-inflammatory agent in Capparis spinosa .
Synthesis Analysis
The homologous polyprenols cappaprenol-12, this compound, and cappaprenol-14 with 12, 13, and 14 isoprene units, respectively, could be isolated by preparative HPLC from alcoholic extracts of Capparis spinosa .Molecular Structure Analysis
This compound is a fatty alcohol with a chemical formula of C₆₅H₁₀₆O . It has a mass of 902.824368012 dalton . The canonical SMILES representation of this compound is OCC=C ©CCC=C ©CCC=C ©CCC=C ©CCC=C ©CCC=C ©CCC=C ©CCC=C ©CCC=C ©CCC=C ©CCC=C ©CCC=C ©C .Scientific Research Applications
Eosinophilic Esophagitis and Calpain-14
- Calpain-14 in Esophageal Epithelial Barrier Impairment : Research has shown that calpain 14 (CAPN14) is closely associated with eosinophilic esophagitis (EoE). CAPN14, when overexpressed, can lead to impaired epithelial architecture and barrier function in esophageal cells. This discovery provides insights into the role of CAPN14 in mucosal epithelial responses related to eosinophilic and allergic diseases, making it a potential therapeutic target for conditions like EoE (Davis et al., 2016).
- CAPN14 and EoE : Further studies reinforce the importance of CAPN14 in eosinophilic esophagitis. CAPN14 is uniquely expressed in the upper gastrointestinal tract, especially in the esophageal epithelium. Its gene is influenced by IL-13, a cytokine elevated in EoE patients. CAPN14's role in disrupting the esophageal epithelium by impairing epithelial barrier function and affecting desmoglein-1 expression underscores its significance in the pathophysiology of EoE (Litosh et al., 2017).
Application in Chemoprevention
- Salix Caprea and Skin Carcinogenesis : Research involving Salix caprea has demonstrated its chemopreventive effects against skin carcinogenesis in murine skin models. This includes the inhibition of oxidative stress and tumor promotion, indicating potential applications in cancer prevention and treatment (Sultana & Saleem, 2004).
Plasma Medicine
- Cold Atmospheric Plasmas (CAP) in Medicine : The application of cold atmospheric plasmas in medicine is a growing field, focusing on therapeutic uses such as wound healing, skin diseases, and potentially cancer therapy. CAP's ability to inactivate microorganisms and stimulate tissue regeneration makes it a promising tool in various medical contexts (Keidar & Robert, 2015).
Polyprenols in Hepatobiliary System
- Polyprenols in Hepatobiliary Health : Polyprenols, including compounds like Cappaprenol-13, have been studied for their potential as hepatoprotectors and in preventing liver diseases. Their relevance in medical practice is increasingly recognized, especially for their role in supporting liver health (Mikhailova et al., 2020).
Mechanism of Action
properties
IUPAC Name |
(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-66/h27,29,31,33,35,37,39,41,43,45,47,49,51,66H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3/b54-29+,55-31+,56-33+,57-35-,58-37-,59-39-,60-41-,61-43-,62-45-,63-47-,64-49-,65-51- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCLZXBCSKYHJ-IFPWPETASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81338-26-3 | |
| Record name | Cappaprenol-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




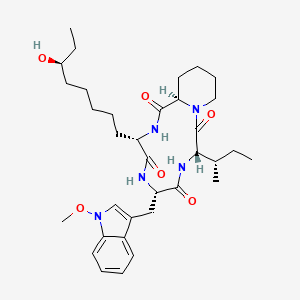
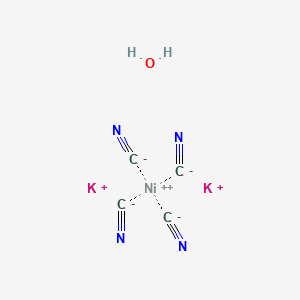
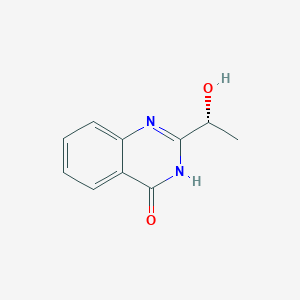

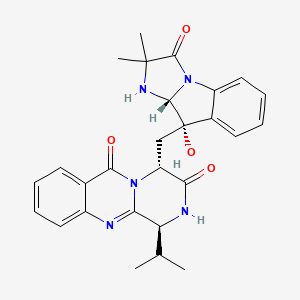
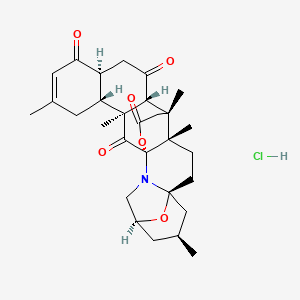


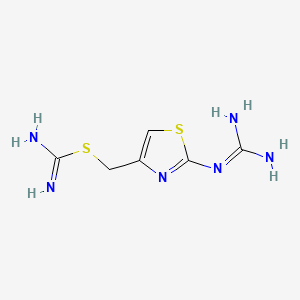
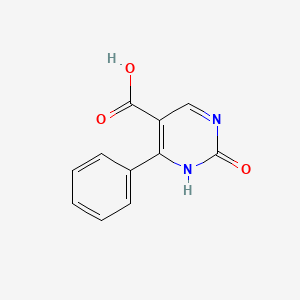
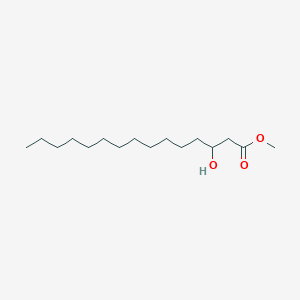
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-](/img/structure/B3044261.png)
